molecular formula C11H12O4S2 B13058313 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate

Cat. No.: B13058313
M. Wt: 272.3 g/mol
InChI Key: DOEUSBQTTSYIQN-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core. The cyclopropanecarboxylate group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate stands out due to its cyclopropanecarboxylate group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C11H12O4S2

Molecular Weight

272.3 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate

InChI

InChI=1S/C11H12O4S2/c12-10(7-1-2-7)15-9-3-5-16-11-8(9)4-6-17(11,13)14/h3,5,7,9H,1-2,4,6H2

InChI Key

DOEUSBQTTSYIQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OC2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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